(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
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Overview
Description
®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO4S and a molecular weight of 293.77 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves several steps. One common method includes the reaction of ®-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid with methanol in the presence of hydrochloric acid to form the methyl ester . The reaction is typically carried out under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solid form and stored under inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amino compounds .
Scientific Research Applications
®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
- ®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate
Uniqueness
®-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the chiral center. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYKOLKOIYVCR-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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